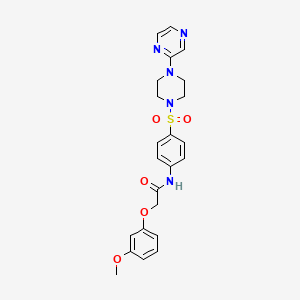

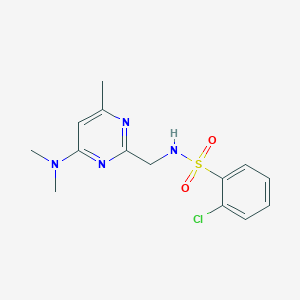

![molecular formula C9H14ClNO3S B2569153 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride CAS No. 2137782-21-7](/img/structure/B2569153.png)

2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2137782-21-7 . It has a molecular weight of 251.73 .

Molecular Structure Analysis

The IUPAC name for this compound is 2-((3-(aminomethyl)phenyl)sulfonyl)ethan-1-ol hydrochloride . The InChI code is 1S/C9H13NO3S.ClH/c10-7-8-2-1-3-9(6-8)14(12,13)5-4-11;/h1-3,6,11H,4-5,7,10H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .Aplicaciones Científicas De Investigación

Amine-Induced Lossen Rearrangements

In the study by VanVerst, Bell, and Bauer (1979), they explored the reaction of sodium succinohydroxamate with benzenesulfonyl chloride, leading to compounds like 3-benzene-sulfonyloxy-5,6-dihydrouracil. This research demonstrates the chemical reactivity of benzenesulfonyl-related compounds in producing mixtures of various ureido and imidazolidone derivatives, which could be relevant to the study of 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride (VanVerst, Bell, & Bauer, 1979).

Synthesis of Amino-Quinazolines

Meng (2012) reported on the reaction of 2-amino-benzonitrile with benzenesulfonyl chloride, leading to the synthesis of hydrochlorides of intermediates. This study highlights the potential of benzenesulfonyl-related compounds in synthesizing quinazoline derivatives, a class of compounds with various pharmaceutical applications (Meng, 2012).

Amino-Sulfonyl Hydrogen Bonding

Kolehmainen et al. (2003) focused on the NMR spectra and ab initio calculations of certain benzenesulfonyl derivatives. This study shows the strength of N-H...OS(O) interactions in these compounds, which could be a critical aspect in understanding the behavior of 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride (Kolehmainen et al., 2003).

Solid-Phase Synthesis and Chemical Properties

Kočí and Krchňák (2010) worked on the preparation of polymer-supported 2-(2-(2-(amino/hydroxyl)ethylamino)ethyl)-3-benzoyl-2H-indazoles using amino alcohols and benzenesulfonyl chlorides. This research highlights the versatility of benzenesulfonyl chlorides in synthesizing complex heterocyclic compounds (Kočí & Krchňák, 2010).

Schiff Base Copper(II) Complexes

Hazra et al. (2015) studied the reaction between 2-aminobenzenesulfonic acid and other compounds to produce Schiff base copper(II) complexes. These complexes were used as catalysts in alcohol oxidation, demonstrating the potential of benzenesulfonyl-related compounds in catalysis and synthesis (Hazra et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-[3-(aminomethyl)phenyl]sulfonylethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S.ClH/c10-7-8-2-1-3-9(6-8)14(12,13)5-4-11;/h1-3,6,11H,4-5,7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJNXDWBWRGRDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCO)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

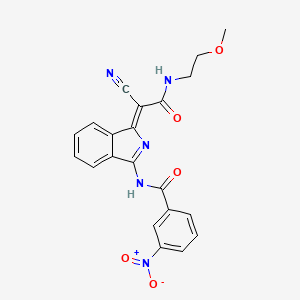

![2-(2,4-Difluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2569070.png)

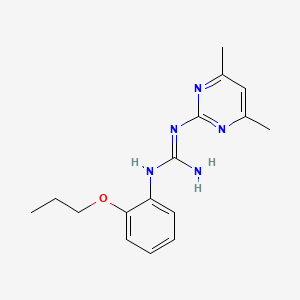

![3-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2569073.png)

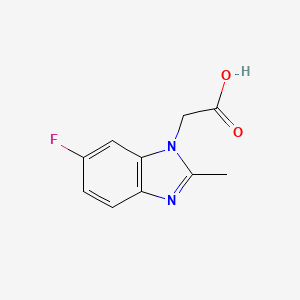

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2569075.png)

![5-(3-Chlorophenyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2569080.png)

![ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2569087.png)

![cyclohexyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2569091.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2569092.png)